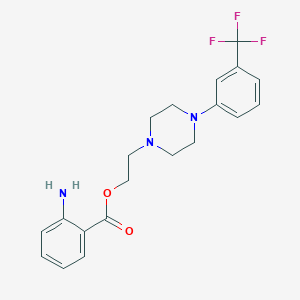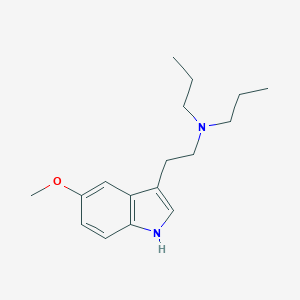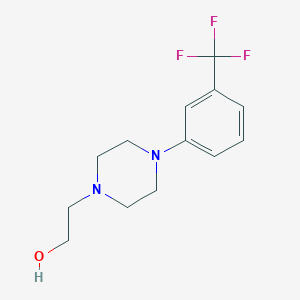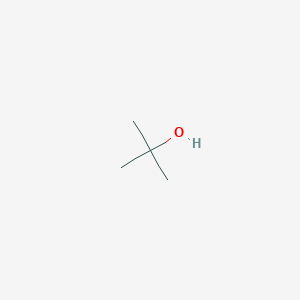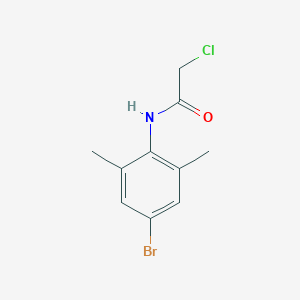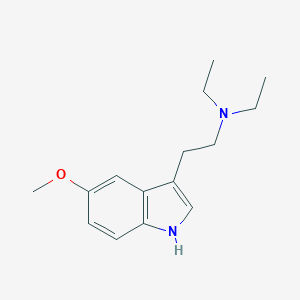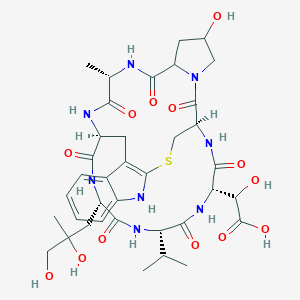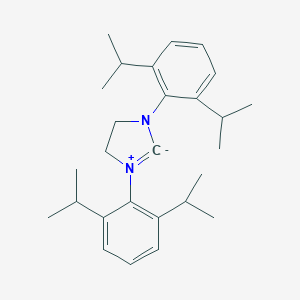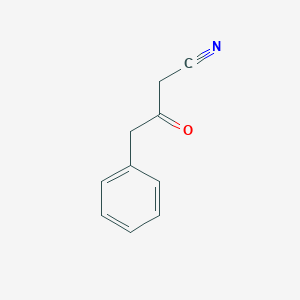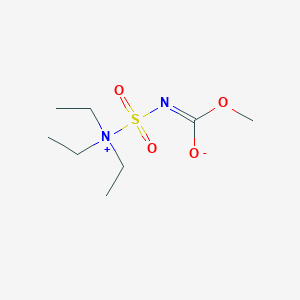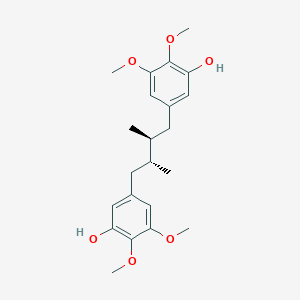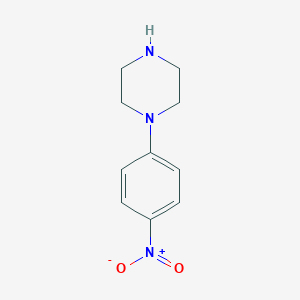
1-(4-Nitrophényl)pipérazine
Vue d'ensemble
Description
UCB-35440 est un médicament à petite molécule qui fonctionne comme un antagoniste du récepteur H1 de l'histamine et un inhibiteur de la 5-lipoxygénase . Il a montré un potentiel dans le traitement des maladies du système immunitaire et des maladies respiratoires, en particulier l'asthme et l'inflammation de la peau .
Applications De Recherche Scientifique
UCB-35440 has several scientific research applications:
Mécanisme D'action
. The primary targets of this compound are not explicitly mentioned in the available literature. , which are known to interact with various receptors in the body.
Mode of Action
It’s known that phenylpiperazines interact with their targets by binding to the active sites of the receptors . This interaction can lead to changes in the receptor’s activity, which can have various downstream effects.
Biochemical Pathways
One study suggests that nitrophenyl piperazine derivatives may have inhibitory effects on tyrosinase, an enzyme involved in the production of melanin .
Result of Action
Based on its potential inhibitory effects on tyrosinase , it could potentially affect melanin production, which could have implications for skin pigmentation.
Action Environment
Like all chemical compounds, its stability and efficacy could potentially be influenced by factors such as temperature, ph, and the presence of other chemicals .
Analyse Biochimique
Biochemical Properties
1-(4-Nitrophenyl)piperazine plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. For example, it has been identified as a potential tyrosinase inhibitor . Tyrosinase is an enzyme involved in the synthesis of melanin, and its inhibition can have implications for conditions related to pigmentation. The compound interacts with the active site of tyrosinase, leading to a mixed inhibition mechanism . Additionally, 1-(4-Nitrophenyl)piperazine has been studied for its interactions with other enzymes and proteins, which can influence various biochemical pathways.
Cellular Effects
The effects of 1-(4-Nitrophenyl)piperazine on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s inhibitory effect on tyrosinase can impact melanin production in melanocytes, which are specialized cells responsible for pigment synthesis . Furthermore, 1-(4-Nitrophenyl)piperazine may affect other cellular processes by interacting with different biomolecules, leading to changes in cell function and behavior.
Molecular Mechanism
At the molecular level, 1-(4-Nitrophenyl)piperazine exerts its effects through specific binding interactions with biomolecules. The compound’s structure allows it to fit into the active sites of certain enzymes, such as tyrosinase, where it can inhibit their activity . This inhibition can occur through various mechanisms, including competitive and non-competitive inhibition. Additionally, 1-(4-Nitrophenyl)piperazine may influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(4-Nitrophenyl)piperazine can change over time. The compound’s stability and degradation are important factors to consider when studying its long-term effects on cellular function. Studies have shown that 1-(4-Nitrophenyl)piperazine can maintain its inhibitory activity over extended periods, but its effectiveness may decrease due to degradation or other factors . Long-term exposure to the compound can also lead to changes in cellular behavior and function, which need to be carefully monitored in in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of 1-(4-Nitrophenyl)piperazine can vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition or modulation of cellular processes. At higher doses, it can lead to toxic or adverse effects . Studies have shown that there is a threshold beyond which the compound’s toxicity increases significantly, leading to potential damage to tissues and organs. Therefore, it is crucial to determine the optimal dosage range for therapeutic applications while minimizing adverse effects.
Metabolic Pathways
1-(4-Nitrophenyl)piperazine is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that may have different biological activities . These metabolic pathways can affect the compound’s overall efficacy and safety, as well as its impact on metabolic flux and metabolite levels.
Transport and Distribution
The transport and distribution of 1-(4-Nitrophenyl)piperazine within cells and tissues are critical for understanding its biological effects. The compound can be transported by specific transporters or binding proteins, which influence its localization and accumulation within different cellular compartments . This distribution can affect the compound’s activity and function, as well as its potential therapeutic applications.
Subcellular Localization
1-(4-Nitrophenyl)piperazine’s subcellular localization is an important aspect of its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall effectiveness in modulating cellular processes.
Méthodes De Préparation
La préparation de l'UCB-35440 implique la formulation du composé sous forme de nanocristaux pour améliorer sa solubilité et ses caractéristiques de dissolution . Les nanoparticules sont préparées par homogénéisation à haute pression et sont caractérisées en termes de taille et de morphologie . Le médicament est une base faible peu soluble dans l'eau, et sa faible biodisponibilité orale est largement due à une mauvaise absorption .
Analyse Des Réactions Chimiques
L'UCB-35440 subit diverses réactions chimiques, y compris l'inhibition de la formation de leucotriène B4 dans le sang total humain et la réduction de l'infiltration des cellules polymorphonucléaires dans les modèles murins . Il inhibe également la bronchoconstriction stimulée par l'histamine et réduit l'inflammation de la peau chez les cobayes . Les réactifs et conditions courants utilisés dans ces réactions comprennent l'utilisation d'antagonistes du récepteur H1 de l'histamine et d'inhibiteurs de la 5-lipoxygénase .
Applications de la recherche scientifique
L'UCB-35440 a plusieurs applications de recherche scientifique :
Médecine : L'UCB-35440 est étudié pour son potentiel dans le traitement de l'asthme et de l'inflammation de la peau.
Mécanisme d'action
L'UCB-35440 exerce ses effets en agissant comme un antagoniste du récepteur H1 de l'histamine et un inhibiteur de la 5-lipoxygénase . Il inhibe la formation de leucotriène B4 dans le sang total humain et réduit l'infiltration des cellules polymorphonucléaires dans les modèles murins . Le composé inhibe également la bronchoconstriction stimulée par l'histamine et réduit l'inflammation de la peau chez les cobayes .
Comparaison Avec Des Composés Similaires
L'UCB-35440 est unique en raison de sa double fonction d'antagoniste du récepteur H1 de l'histamine et d'inhibiteur de la 5-lipoxygénase . Des composés similaires comprennent d'autres antagonistes du récepteur H1 de l'histamine et des inhibiteurs de la 5-lipoxygénase, tels que :
Cetirizine : Un antagoniste du récepteur H1 de l'histamine utilisé pour traiter les réactions allergiques.
Ziléuton : Un inhibiteur de la 5-lipoxygénase utilisé pour gérer l'asthme.
L'UCB-35440 se distingue par son action combinée sur les récepteurs H1 de l'histamine et la 5-lipoxygénase, ce qui en fait un composé polyvalent pour la recherche et les applications thérapeutiques .
Propriétés
IUPAC Name |
1-(4-nitrophenyl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2/c14-13(15)10-3-1-9(2-4-10)12-7-5-11-6-8-12/h1-4,11H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWOJSRICSKDKAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40978310 | |
| Record name | 1-(4-Nitrophenyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40978310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6269-89-2 | |
| Record name | 1-(4-Nitrophenyl)piperazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6269-89-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Nitrophenyl)piperazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006269892 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6269-89-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33874 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(4-Nitrophenyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40978310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-nitrophenyl)piperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.858 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-(4-Nitrophenyl)piperazine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SE8XST987K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

